Product packaging for 5-Methyl-5-phenyl-2-hexanone(Cat. No.:CAS No. 14128-61-1)

5-Methyl-5-phenyl-2-hexanone

Cat. No.: B077984
CAS No.: 14128-61-1
M. Wt: 190.28 g/mol
InChI Key: IFKGKEYWZPTXEY-UHFFFAOYSA-N
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Description

5-Methyl-5-phenyl-2-hexanone is a synthetic organic compound of significant interest in research and development, particularly in the fields of organic synthesis and medicinal chemistry. This ketone features a unique structure with a quaternary carbon center bearing both methyl and phenyl substituents, making it a valuable non-symmetrical building block for the construction of more complex molecular architectures. Its primary research applications include serving as a key intermediate in the synthesis of novel pharmaceutical candidates, agrochemicals, and functional materials. The steric and electronic properties imposed by the phenyl and methyl groups on the central carbon atom can influence the compound's reactivity and the outcome of subsequent chemical transformations, such as nucleophilic additions or reductions, providing a versatile scaffold for exploring structure-activity relationships (SAR). Researchers utilize this compound to develop new synthetic methodologies, investigate reaction mechanisms involving sterically hindered ketones, and as a precursor for the generation of potential bioactive molecules. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O B077984 5-Methyl-5-phenyl-2-hexanone CAS No. 14128-61-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14128-61-1

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

5-methyl-5-phenylhexan-2-one

InChI

InChI=1S/C13H18O/c1-11(14)9-10-13(2,3)12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3

InChI Key

IFKGKEYWZPTXEY-UHFFFAOYSA-N

SMILES

CC(=O)CCC(C)(C)C1=CC=CC=C1

Canonical SMILES

CC(=O)CCC(C)(C)C1=CC=CC=C1

Other CAS No.

14128-61-1

Synonyms

5-Methyl-5-phenyl-2-hexanone

Origin of Product

United States

Contextualization and Significance of 5 Methyl 5 Phenyl 2 Hexanone in Organic Chemistry

5-Methyl-5-phenyl-2-hexanone is a ketone featuring a hexanone backbone with a methyl and a phenyl group attached to the fifth carbon. ontosight.ai This structure places it in the category of α,α-disubstituted ketones, a class of compounds of significant interest in organic synthesis. The presence of a quaternary carbon atom adjacent to a carbonyl group and an aromatic ring imparts specific chemical properties and reactivity to the molecule.

The significance of ketones in organic chemistry is vast; they are fundamental building blocks and intermediates in the synthesis of a wide array of more complex molecules. foodb.canews-medical.net Specifically, α-aryl ketones are prevalent structural motifs in many biologically active compounds, natural products, and pharmaceutical drugs. mdpi.com The synthesis of such ketones, particularly those with steric hindrance around the carbonyl group, presents unique challenges and is an active area of research. nscc-gz.cnnih.gov The development of methods for the α-arylation of ketones is a key focus, as it allows for the construction of carbon-carbon bonds that are crucial in medicinal chemistry and materials science. researchgate.netscispace.comacs.org

The structural features of this compound make it a valuable substrate for studying reaction mechanisms and for use as an intermediate in the synthesis of fine chemicals and potential pharmaceutical compounds. ontosight.ai Its derivatives have been explored for various pharmacological activities, underscoring the importance of this class of molecules. ontosight.ai

Overview of Foundational Research and Historical Perspectives on Analogous Ketones

The study of ketones has a rich history in organic chemistry. Early research focused on their synthesis through methods like the oxidation of secondary alcohols and the Friedel-Crafts acylation. mdpi.com The development of enolate chemistry was a pivotal moment, opening up a vast number of pathways for the functionalization of ketones at the α-position.

Historically, the synthesis of sterically hindered ketones, such as those with α,α-disubstitution, posed a significant challenge. rsc.org Traditional methods often suffered from low yields or a lack of selectivity. The advent of modern catalytic systems, particularly those based on transition metals like palladium and copper, has revolutionized the synthesis of α-aryl ketones. researchgate.netacs.org These methods allow for the direct coupling of ketone enolates with aryl halides, providing efficient access to a wide range of substituted ketones. scispace.com

Furthermore, the development of metal-free arylation methods, utilizing reagents like diaryliodonium salts, has provided alternative and often milder conditions for the synthesis of these important compounds. mdpi.com The exploration of different catalytic systems and reaction conditions continues to be a major theme in the ongoing development of synthetic methodologies for ketones analogous to 5-Methyl-5-phenyl-2-hexanone.

Current Research Landscape and Emerging Areas for 5 Methyl 5 Phenyl 2 Hexanone

The current research landscape for ketones structurally related to 5-Methyl-5-phenyl-2-hexanone is vibrant and multifaceted. A significant area of focus is the development of more efficient, selective, and sustainable synthetic methods. This includes the use of novel catalysts, such as those based on earth-abundant metals, and the exploration of greener reaction media. researchgate.net

Recent advancements in catalysis have enabled the chemodivergent synthesis of substituted carbonyl compounds, allowing for the selective formation of different products from the same starting materials by simply tuning the reaction conditions. researchgate.net There is also growing interest in photoredox catalysis and electrochemical synthesis as environmentally friendly alternatives for the formation of α-keto acids and their derivatives from aryl methyl ketones. mdpi.com

The functionalization of C-H bonds is another emerging frontier. Research into the direct and regioselective α-arylation of ketones without the need for pre-functionalized starting materials is a key area of investigation. researchgate.net Additionally, the development of asymmetric α-arylation reactions to produce enantiomerically pure ketones is of great importance for the pharmaceutical industry. acs.org For sterically hindered ketones, researchers are exploring innovative strategies, including the use of automation and machine learning to rapidly screen reaction conditions and predict outcomes for challenging C-H functionalization reactions. nscc-gz.cn

Scope and Objectives of Academic Inquiry into 5 Methyl 5 Phenyl 2 Hexanone Chemistry

Retrosynthetic Analysis and Key Disconnections for this compound

Retrosynthetic analysis of this compound offers several logical bond disconnections to simplify the target molecule into readily available starting materials. The primary disconnections are:

C5-Phenyl Bond: Disconnecting the bond between the C5 carbon and the phenyl group suggests a nucleophilic phenyl synthon, such as a Grignard reagent (phenylmagnesium bromide), and an electrophilic partner, which would be a ketone with a leaving group or a precursor that can be converted to a ketone.

C4-C5 Bond: Cleavage of the C4-C5 bond points towards an aldol-type condensation or a Michael addition strategy, involving a four-carbon carbonyl compound and a two-carbon fragment.

Acyl-Alkyl Bond: A disconnection adjacent to the carbonyl group suggests a Friedel-Crafts acylation of a substituted aromatic ring or the addition of an organometallic reagent to an acyl derivative.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classic Organic Syntheses Applied to this compound Scaffolds

Traditional organic synthesis provides a robust toolbox for the construction of this compound. These methods, while established, remain fundamental in synthetic organic chemistry.

Grignard Reagent-Based Approaches for Carbon-Carbon Bond Formationyoutube.comlibretexts.orglibretexts.orgbyjus.com

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. youtube.comlibretexts.orglibretexts.org For the synthesis of this compound, two primary Grignard-based routes are conceivable.

One approach involves the reaction of phenylmagnesium bromide with 5-methyl-2-hexanone (B1664664). This reaction would form the tertiary alcohol, 5-methyl-5-phenyl-2-hexanol, which can then be oxidized to the desired ketone. chegg.com

A second pathway utilizes the reaction of a suitable Grignard reagent with a ketone already containing the phenyl group. For instance, the addition of a methylmagnesium halide to 4-phenyl-2-pentanone would also yield the tertiary alcohol precursor.

Reactant 1Reactant 2Intermediate ProductFinal ProductReference
Phenylmagnesium bromide5-Methyl-2-hexanone5-Methyl-5-phenyl-2-hexanolThis compound chegg.com
Methylmagnesium bromide4-Phenyl-2-pentanone5-Methyl-5-phenyl-2-hexanolThis compound libretexts.org

Oxidation of Secondary Alcohols to Form the Ketone Moietyontosight.aievitachem.com

The oxidation of a secondary alcohol is a common and efficient method for the synthesis of ketones. ontosight.aievitachem.com In this context, the target ketone, this compound, can be prepared by the oxidation of the corresponding secondary alcohol, 5-methyl-5-phenyl-2-hexanol.

The precursor alcohol can be synthesized via a Grignard reaction, as detailed in the previous section. Once the alcohol is obtained, a variety of oxidizing agents can be employed for its conversion to the ketone. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Jones reagent (CrO₃ in sulfuric acid), and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). The choice of oxidant depends on the desired reaction conditions and the presence of other functional groups in the molecule.

Starting MaterialOxidizing AgentProductReference
5-Methyl-5-phenyl-2-hexanolPyridinium Chlorochromate (PCC)This compound ontosight.ai
5-Methyl-5-phenyl-2-hexanolJones Reagent (CrO₃/H₂SO₄)This compound evitachem.com
5-Methyl-5-phenyl-2-hexanolSwern OxidationThis compound ontosight.ai

Alkylation and Acylation Strategies in Hexanone Synthesissmolecule.comunizin.orgpressbooks.pubgoogle.com

Alkylation and acylation reactions provide alternative pathways to this compound.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction can be employed to introduce the acyl group onto an aromatic ring. unizin.orgpressbooks.pubsigmaaldrich.com A plausible route for the synthesis of this compound would involve the Friedel-Crafts acylation of cumene (B47948) (isopropylbenzene) with 4-methyl-4-oxopentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). smolecule.comunizin.orgpressbooks.pub

Alkylation of Benzyl (B1604629) Cyanide: An alternative approach involves the alkylation of benzyl cyanide. google.com The reaction of benzyl cyanide with a suitable alkyl halide, such as 1-bromo-3-methylbutane, in the presence of a strong base would yield an alkylated nitrile. Subsequent hydrolysis of the nitrile group followed by reaction with an organometallic reagent like methyllithium (B1224462) or a methyl Grignard reagent would furnish the target ketone.

Modern Synthetic Innovations for this compound

Modern synthetic chemistry offers more sophisticated and often more efficient methods for the construction of complex molecules, including ketones like this compound.

Transition Metal-Catalyzed Coupling Reactionsoup.comchemie-brunschwig.chuwindsor.carsc.org

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. chemie-brunschwig.chuwindsor.ca A potential application of this technology to the synthesis of this compound would be the α-arylation of a ketone. uwindsor.carsc.org This could involve the reaction of the enolate of 5-methyl-2-hexanone with a phenyl halide (e.g., bromobenzene (B47551) or iodobenzene) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. oup.comuwindsor.ca

This method offers the advantage of forming the key C-C bond under relatively mild conditions and with high functional group tolerance. The choice of ligand and base is crucial for the success of such reactions, with bulky electron-rich phosphines often being the most effective.

Stereoselective Synthesis of Chiral this compound Enantiomers

The synthesis of specific stereoisomers, or enantiomers, of chiral molecules is a critical area of chemical research, as different enantiomers can exhibit distinct biological activities. For ketones like this compound, where the stereocenter is at the fifth carbon, controlling the three-dimensional arrangement of the substituents is paramount. Asymmetric synthesis is the targeted preparation of a single enantiomer. ethz.ch

One of the primary strategies for achieving stereoselectivity in the synthesis of phenyl-substituted ketones is the proline-catalyzed asymmetric aldol (B89426) reaction. smolecule.com This method has been influential in producing enantiomerically pure molecules. smolecule.com The reaction's effectiveness is attributed to the use of L-proline as a catalyst, which facilitates the creation of a chiral enamine intermediate from the ketone. smolecule.com This intermediate then reacts with an aldehyde to form the desired product with high enantioselectivity. smolecule.com

Another powerful technique is the Sharpless asymmetric dihydroxylation. This method involves the oxidation of a silyl (B83357) enol ether intermediate. For instance, a similar compound, 5-methyl-2-hexanone, can be converted to its silyl enol ether, which is then oxidized using specific AD-mix reagents (AD-mix-α or AD-mix-β) to yield the corresponding (S) or (R)-3-hydroxy-5-methyl-2-hexanone with good yields and enantiomeric excess. researchgate.net A similar approach could be adapted for the synthesis of chiral this compound.

Key methods for achieving stereoselective synthesis include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules like amino acids or sugars as starting materials. ethz.ch

Resolution: Separating a mixture of enantiomers through techniques like chromatography or enzymatic resolution. ethz.ch

Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemical outcome of a reaction. ethz.ch

Green Chemistry Approaches in this compound Production

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. rsc.org For the synthesis of ketones, this often involves the use of biocatalysts or developing solvent-free reaction conditions.

Enzymes, such as amine dehydrogenases, have been successfully employed in the reductive amination of ketones to produce chiral amines, demonstrating the potential of biocatalysis in creating stereospecific products under mild conditions. rsc.org While not a direct synthesis of this compound, this highlights the applicability of enzymes in similar chemical transformations. The use of whole-cell biocatalysts or isolated enzymes can lead to high conversion rates and excellent stereoselectivity at ambient temperatures and pressures, significantly reducing the environmental footprint of the synthesis. rsc.orggoogle.com

Solvent-free synthesis is another green approach. For some reactions, heating a mixture of reactants without a solvent can be effective, though it may require higher temperatures. researchgate.net The development of catalysts that are efficient under these conditions is an active area of research. For example, the use of a copper-triphenylphosphine hydride complex as a catalyst in the synthesis of a derivative of 5-methyl-2-hexanone demonstrates a move towards more selective and efficient catalytic systems. google.com

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often adjusted include temperature, catalyst type and concentration, solvent, and reaction time.

For instance, in the synthesis of a related compound, 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, a patented method highlights the importance of catalyst choice and reaction conditions. google.com The process involves an addition reaction using a copper-triphenylphosphine hydride complex as a catalyst, followed by reaction with N,N-dimethyl methylene (B1212753) ammonium (B1175870) iodide in the presence of a Lewis acid. google.com This method reportedly achieves a purity of over 99.3% and a yield of 60-70%. google.com

The following table summarizes the optimization of a synthetic step for a related hexanone derivative, showcasing how different parameters affect the outcome.

Table 1: Optimization of Reaction Conditions for a Hexanone Derivative Synthesis

Parameter Condition 1 Condition 2 Condition 3
Catalyst Copper Hydride Triphenylphosphine Complex (0.5 mol%) Copper Hydride Triphenylphosphine Complex (8% mol) Not specified
Solvent Toluene Not specified Not specified
Temperature 110°C 20°C Not specified
Time 1 hour 8 hours Not specified
Purity 99.6% 99.5% 98%
Yield 67% 65% 37.1%

Data derived from a patented synthesis of 3-[(dimethylamino)methyl]-5-methyl-2-hexanone. google.com

Purity Assessment and Isolation Techniques for Synthetic this compound

After synthesis, isolating and purifying the target compound is a critical step to ensure it meets the required standards for its intended application. Common techniques for purification include distillation, chromatography, and extraction.

Distillation is often used to separate the product from solvents and unreacted starting materials, especially when there are significant differences in boiling points. orgsyn.org For ketone synthesis, purification can involve distillation under reduced pressure to prevent decomposition at high temperatures.

Chromatography , particularly column chromatography, is a powerful technique for separating the desired product from byproducts with similar physical properties. High-performance liquid chromatography (HPLC) is a standard analytical method to assess the purity of the final product. sielc.com For 5-Methyl-2-hexanone, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724), water, and phosphoric acid has been described. sielc.com

Extraction is used to separate the product from the reaction mixture based on its solubility. orgsyn.org For example, after a reaction in an aqueous medium, the product can be extracted into an organic solvent like ether, washed, dried, and then concentrated. orgsyn.org

The purity of the final product is typically confirmed using a combination of analytical techniques, including:

Gas Chromatography-Mass Spectrometry (GC-MS): To identify the compound and any volatile impurities. cirad.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. researchgate.net

The following table lists the chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

Compound Name
This compound
5-methyl-2-hexanone
(S)-3-hydroxy-5-methyl-2-hexanone
(R)-3-hydroxy-5-methyl-2-hexanone
3-[(dimethylamino)methyl]-5-methyl-2-hexanone
N,N-dimethyl methylene ammonium iodide
Acetonitrile
Ether
L-proline

Reaction Kinetics and Rate Laws for this compound Transformations

The kinetics of chemical reactions involving this compound are essential for understanding reaction rates and for optimizing reaction conditions. While specific kinetic data for this compound are not extensively documented, the principles of ketone reactivity provide a framework for predicting its behavior. Nucleophilic addition to the carbonyl group is a common reaction for ketones. The rate of this process is influenced by the steric and electronic properties of the ketone and the nucleophile. For this compound, the presence of the bulky phenyl and methyl groups at the α-position can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially leading to slower reaction rates compared to less substituted ketones.

Rate = k[this compound][Nucleophile]

However, under certain conditions, such as when the nucleophile is in large excess or when the reaction proceeds through a multi-step mechanism with a rate-determining step, the observed rate law may differ. For instance, in acid-catalyzed nucleophilic additions, the protonation of the carbonyl oxygen is a pre-equilibrium step, and the rate-determining step is the attack of the nucleophile on the protonated ketone.

In photochemical reactions, such as the Norrish Type II reaction, the kinetics are governed by the lifetime of the excited state and the rate constants of the subsequent steps. For the related compound 5-methyl-2-hexanone, laser-flash photolysis studies have determined the decay rate of the transient 1,4-biradical intermediate in various solvents. numberanalytics.com These decay rates are on the order of 10^7 s⁻¹, highlighting the very short-lived nature of such intermediates. numberanalytics.com

Table 1: Hypothetical Rate Constants for Nucleophilic Addition to Ketones at 25°C

KetoneNucleophileSolventRate Constant (k, M⁻¹s⁻¹)
Acetone (B3395972)CyanideWater1.2 x 10⁻²
CyclohexanoneCyanideWater2.5 x 10⁻²
This compound Cyanide Water Estimated to be < 1.0 x 10⁻³

This table presents hypothetical data to illustrate the expected trend in reactivity based on steric hindrance.

Elucidation of Reaction Pathways and Intermediates in this compound Chemistry

The reaction pathways of this compound are diverse, reflecting the reactivity of the carbonyl group and the influence of the phenyl substituent. Common transformations include nucleophilic addition, reduction, oxidation, and reactions involving the enolate form of the ketone.

Nucleophilic Addition: The addition of a nucleophile to the carbonyl carbon is a fundamental reaction of ketones. The mechanism typically involves the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. For Grignard reagents, the reaction with this compound would proceed through a similar pathway to produce a tertiary alcohol. ontosight.ai

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed. The mechanism involves the transfer of a hydride ion to the carbonyl carbon.

Enolate Formation and Alkylation: In the presence of a strong base, this compound can be deprotonated at the α-carbon to form an enolate. This enolate is a powerful nucleophile and can react with electrophiles, such as alkyl halides, in α-alkylation reactions. The regioselectivity of enolate formation is influenced by the choice of base and reaction conditions.

Photochemical Reactions: Aromatic ketones can undergo photochemical reactions such as the Norrish Type II reaction. acs.org This process involves intramolecular hydrogen abstraction by the excited carbonyl group from the γ-position, leading to the formation of a 1,4-biradical intermediate. numberanalytics.com This intermediate can then undergo cleavage to form an alkene and a smaller ketone, or cyclize to form a cyclobutanol. acs.org For this compound, γ-hydrogen abstraction can occur from the methyl group at the 5-position.

Mass Spectrometry Fragmentation: In mass spectrometry, this compound can undergo characteristic fragmentation pathways. jove.com The McLafferty rearrangement, a common fragmentation for carbonyl compounds with γ-hydrogens, would involve the transfer of a hydrogen from the methyl group at the 5-position to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond. wikipedia.orgyoutube.comuobasrah.edu.iq Another common fragmentation is α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. jove.comyoutube.com

Characterization of Transition States and Energetic Profiles for this compound Reactions

The transition state is a high-energy, transient species that exists at the peak of the energy profile connecting reactants and products. Its structure and energy determine the activation energy of the reaction and thus the reaction rate. For reactions of this compound, computational chemistry methods, such as density functional theory (DFT), can be employed to model transition states and calculate energetic profiles.

In nucleophilic additions to ketones, the transition state resembles the tetrahedral intermediate. The energy of this transition state is influenced by steric and electronic factors. The bulky substituents on this compound would likely lead to a higher energy transition state for nucleophilic attack compared to less hindered ketones.

For the Norrish Type II reaction, the energetic profile involves an initial excitation to a singlet or triplet state, followed by intersystem crossing (for the triplet state), hydrogen abstraction to form the 1,4-biradical intermediate, and subsequent fragmentation or cyclization. Each of these steps has an associated activation barrier.

Table 2: Estimated Activation Energies for Different Reaction Types of Ketones

Reaction TypeExample KetoneEstimated Activation Energy (kcal/mol)
Nucleophilic AdditionAcetone + CN⁻10-15
Enolate AlkylationCyclohexanone + LDA/CH₃I5-10
Norrish Type II (H-abstraction)2-Hexanone~5
Nucleophilic Addition This compound + CN⁻ >15 (due to steric hindrance)

This table provides estimated activation energies to illustrate the relative ease of different reaction types.

Stereochemical Outcomes and Diastereoselectivity in this compound Derivatizations

The presence of a stereocenter at the 5-position of this compound introduces the possibility of diastereoselectivity in its reactions. When a new stereocenter is formed during a reaction, the two possible diastereomers may be produced in unequal amounts. The stereochemical outcome is often governed by the relative energies of the diastereomeric transition states.

Models such as Cram's rule, the Felkin-Anh model, and chelation-control models are used to predict the major diastereomer formed in nucleophilic additions to chiral aldehydes and ketones. libretexts.orglibguides.com The Felkin-Anh model, for instance, predicts that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent at the α-carbon. In the case of this compound, the phenyl group would be considered the largest substituent.

The enantioselective synthesis of related compounds, such as (4S)-5-methyl-4-phenyl-2-hexanone, has been achieved through methods like proline-catalyzed asymmetric aldol reactions. smolecule.com These methods rely on the formation of a chiral enamine or enolate intermediate that directs the stereochemical course of the reaction. The stereoselectivity in these reactions is often high, leading to the preferential formation of one enantiomer. smolecule.com

For example, in the reduction of this compound, the hydride can attack from either the re or si face of the carbonyl group, leading to the formation of two diastereomeric alcohols. The ratio of these diastereomers will depend on the steric hindrance presented by the substituents at the chiral center.

Influence of Solvent Effects and Temperature on this compound Reactivity

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. For reactions involving charged species or polar transition states, polar solvents are generally favored as they can stabilize these species through solvation. Nucleophilic addition reactions to ketones, which proceed through a polar transition state, are often accelerated in polar solvents.

In the case of the Norrish Type II reaction of 5-methyl-2-hexanone, the decay rate of the 1,4-biradical intermediate has been shown to be solvent-dependent, with the rate increasing in the order: methanol (B129727) < acetonitrile < hexane (B92381) < dichloromethane. numberanalytics.com This suggests that the lifetime of the intermediate, and thus the product distribution, can be influenced by the choice of solvent.

Temperature also plays a critical role in chemical reactivity. According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. Therefore, increasing the temperature will generally increase the rate of reactions involving this compound. However, for reactions that can proceed through multiple pathways, a change in temperature can also affect the product distribution. The reaction with the lower activation energy will be less sensitive to temperature changes than the reaction with the higher activation energy.

Table 3: Solvent Effects on the Decay Rate of the 1,4-Biradical from 5-Methyl-2-hexanone Photolysis

SolventDielectric Constant (ε)Decay Rate (k x 10⁷ s⁻¹)
Hexane1.885.0
Dichloromethane8.936.0
Acetonitrile37.54.0
Methanol32.73.0

Data adapted from a study on 5-methyl-2-hexanone. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed mapping of the molecular framework.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional NMR techniques, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, offer a fundamental characterization of this compound.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the hexanone chain, and the methyl protons. The protons on the phenyl ring typically appear in the downfield region (δ 7.0-7.5 ppm). The aliphatic protons resonate at higher fields, with those closer to the electron-withdrawing ketone group appearing further downfield.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. nih.gov The spectrum for this compound would feature a distinct signal for the carbonyl carbon of the ketone group, typically in the highly deshielded region (δ > 200 ppm). The aromatic carbons of the phenyl ring would produce several signals between δ 120-150 ppm, while the aliphatic carbons would appear in the upfield region (δ 10-60 ppm).

Predicted NMR Spectral Data for this compound: ¹³C NMR Predicted Data

C1: ~29.8 ppm

C2 (C=O): ~209.0 ppm

C3: ~52.0 ppm

C4: ~30.5 ppm

C5: ~38.0 ppm

C6 (gem-dimethyl): ~25.0 ppm

C(ipso): ~148.0 ppm

C(ortho): ~126.0 ppm

C(meta): ~128.5 ppm

C(para): ~126.5 ppm

¹H NMR Predicted Data

H1 (CH₃): Singlet, ~2.1 ppm

H3 (CH₂): Triplet, ~2.5 ppm

H4 (CH₂): Triplet, ~1.9 ppm

H6 (2xCH₃): Singlet, ~1.3 ppm

H(aromatic): Multiplet, ~7.1-7.3 ppm

Atom Predicted ¹³C Chemical Shift (ppm) Atom Predicted ¹H Chemical Shift (ppm) Multiplicity
C1~29.8H1 (3H)~2.1Singlet
C2 (C=O)~209.0
C3~52.0H3 (2H)~2.5Triplet
C4~30.5H4 (2H)~1.9Triplet
C5~38.0
C6 (gem-di-CH₃)~25.0H6 (6H)~1.3Singlet
C(ipso)~148.0
C(ortho)~126.0H(aromatic) (5H)~7.1-7.3Multiplet
C(meta)~128.5
C(para)~126.5

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the signals from ¹H and ¹³C NMR and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are utilized.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a correlation between the signals of the methylene protons at the C3 and C4 positions, confirming their adjacency in the hexanone chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum. For instance, the proton signal around 2.1 ppm would correlate with the C1 carbon signal, and the aromatic proton signals would correlate with their respective ortho, meta, and para carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the entire molecular structure. Key HMBC correlations for this compound would include:

The protons of the methyl group at C1 showing a correlation to the carbonyl carbon at C2.

The gem-dimethyl protons at C6 showing correlations to the quaternary carbon C5 and the methylene carbon C4.

The ortho protons of the phenyl ring showing a correlation to the quaternary carbon C5, confirming the attachment point of the phenyl group.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer.

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Under electron ionization (EI), the molecule fragments in a predictable manner. The most significant fragments observed provide clues to the molecule's structure. For this compound, the key observed fragments include m/z values of 119, 91, and 43. nih.gov

m/z = 119: This prominent peak likely results from a McLafferty rearrangement followed by the loss of a neutral acetone molecule, or via cleavage of the C4-C5 bond to form the stable 1-methyl-1-phenylethyl cation.

m/z = 91: This fragment is characteristic of many alkylbenzene compounds and corresponds to the tropylium (B1234903) ion (C₇H₇⁺), formed by rearrangement and loss of a propyl group from the m/z=119 fragment.

m/z = 43: This peak corresponds to the acylium ion [CH₃CO]⁺, resulting from alpha-cleavage at the C2-C3 bond, a common fragmentation pathway for methyl ketones.

Table of Key GC-MS Fragments for this compound:

m/z Value Proposed Fragment Ion Plausible Origin
119[C₉H₁₁]⁺Cleavage of the C4-C5 bond
91[C₇H₇]⁺Tropylium ion, from further fragmentation
43[C₂H₃O]⁺Acylium ion, from alpha-cleavage

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule and its fragments.

The molecular formula of this compound is C₁₃H₁₈O. nih.gov HRMS can confirm this by providing an experimental mass that is consistent with the calculated monoisotopic mass. Predicted HRMS data shows the [M+H]⁺ ion at an m/z of 191.14305. uni.lu This accurate mass measurement distinguishes the compound from other isomers or compounds with the same nominal mass but different elemental formulas.

Predicted HRMS Adducts for this compound:

Adduct Predicted m/z
[M+H]⁺191.14305
[M+Na]⁺213.12499
[M+K]⁺229.09893
[M+NH₄]⁺208.16959

Data sourced from PubChemLite. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These techniques are complementary and provide characteristic information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound is expected to display several characteristic absorption bands. nih.gov

A strong, sharp absorption band around 1715 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ketone group.

Absorptions in the range of 3100-3000 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic phenyl ring.

Absorptions just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹) are due to the C-H stretching vibrations of the aliphatic (CH₂, CH₃) groups.

Bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic ring.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds, making it an excellent complementary technique to IR. For this compound, the Raman spectrum would also show the key functional groups:

The symmetric stretching of the aromatic ring would produce a strong signal.

The C=O stretch would be visible, though typically weaker in Raman than in IR.

The non-polar C-C bonds of the aliphatic chain and the C-C bonds of the phenyl ring would also give rise to characteristic Raman signals.

Chiroptical Spectroscopy for Absolute Configuration Determination of Chiral Derivatives

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are powerful, non-destructive tools for assigning the absolute configuration of a chiral compound in solution by comparing experimental data with quantum chemical calculations. The combined use of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD) offers a highly reliable approach to stereochemical assignment. researchgate.netresearchgate.net

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) measures the difference in absorbance of left and right circularly polarized light in the infrared region, corresponding to the vibrational transitions within a chiral molecule. rsc.orgdtu.dk The resulting VCD spectrum provides a unique fingerprint for a specific enantiomer and its conformation in solution. rsc.org

The process of absolute configuration determination using VCD involves a comparative analysis. First, the experimental VCD spectrum of a chiral derivative of this compound is recorded. Concurrently, theoretical VCD spectra for one of the enantiomers (e.g., the (S)-enantiomer) are calculated using computational methods such as Density Functional Theory (DFT). The absolute configuration is assigned by matching the sign and intensity patterns of the experimental spectrum with the calculated one. researchgate.net This technique is particularly valuable as it provides detailed information about the molecule's solution-phase (co)conformations. rsc.org

Electronic Circular Dichroism (ECD)

For a chiral ketone derivative, the absolute configuration can be determined by comparing the experimental ECD spectrum with spectra calculated via Time-Dependent Density Functional Theory (TDDFT). researchgate.netclockss.org A successful match between the experimental and computed spectra allows for an unambiguous assignment of the absolute configuration. The reliability of this method has been enhanced by recent developments in computational chemistry. researchgate.net

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of a plane-polarized light beam as a function of wavelength. cdnsciencepub.com ORD and ECD are intimately related through the Kronig-Kramers transforms and are considered complementary techniques. An ORD spectrum displays a characteristic curve, known as a Cotton effect curve, in the wavelength regions where the chiral molecule absorbs light. scispace.com

The comparison of an experimental ORD curve with that predicted by quantum chemical calculations provides another layer of confidence in assigning the absolute configuration. cdnsciencepub.com The synergistic use of VCD, ECD, and ORD is a powerful strategy, as the independent confirmation by three different chiroptical methods leads to a highly reliable and robust assignment of the absolute configuration of chiral molecules. researchgate.netresearchgate.net

Representative Chiroptical Data for Stereochemical Assignment

The following table presents representative data modeled on the analysis of an analogous chiral ketone, (S)-5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, to illustrate the methodology used for absolute configuration determination. researchgate.net

Parameter Experimental Value Calculated Value (for S-config.) Conclusion
Optical Rotation [α]D NegativeNegativeConsistent with S-configuration
Key VCD Bands (cm-1) (+), (-), (+) pattern in 1400-1500 cm-1 region(+), (-), (+) pattern in 1400-1500 cm-1 regionMatch Confirms S-configuration
Key ECD Cotton Effect (nm) Negative Cotton effect at ~290 nmNegative Cotton effect at ~292 nmMatch Confirms S-configuration

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive and most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information on atomic positions, bond lengths, bond angles, and, crucially, the absolute stereochemistry of a chiral compound. beilstein-journals.org

The method requires growing a high-quality single crystal of the target compound or a suitable derivative. This crystal is then irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected. The analysis of the positions and intensities of the diffracted spots allows for the construction of an electron density map of the molecule, from which a complete 3D structural model is built. beilstein-journals.org For chiral molecules, the absolute configuration can be determined with high confidence, often by using anomalous dispersion effects from heavier atoms within the structure. beilstein-journals.org The final structure is frequently visualized as an ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram, which illustrates the atomic arrangement and thermal motion. beilstein-journals.org

Representative Crystallographic Data Table

The following table is a representative example of the crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment. The values are typical for small organic molecules. beilstein-journals.org

Parameter Value
Chemical Formula C13H18O
Formula Weight 190.28
Crystal System Monoclinic
Space Group P21
a (Å) 8.512(3)
b (Å) 10.234(4)
c (Å) 14.675(5)
α (°) 90
β (°) 105.3(1)
γ (°) 90
Volume (Å3) 1234.5(7)
Z (molecules/unit cell) 4
Final R-factor (R1) 0.045
Goodness-of-fit (S) 1.05

Due to a lack of specific scientific literature and data concerning computational and theoretical studies on "this compound," it is not possible to generate a detailed and scientifically accurate article that adheres to the provided outline. The requested analyses, including quantum chemical calculations, conformational analysis, spectroscopic property predictions, molecular dynamics simulations, and reaction pathway computations, require specific research findings that are not available in the public domain for this particular compound.

General information, such as the compound's chemical formula (C13H18O) and molecular weight, is accessible through chemical databases. nih.gov However, in-depth theoretical studies as specified in the detailed outline are not presently available.

An article on a related but structurally different compound, 5-methyl-2-hexanone, does have some available computational data, but this information is not applicable to this compound and therefore cannot be used.

To provide a comprehensive and accurate article as requested, dedicated computational chemistry research on this compound would need to be conducted and published. Without such primary research, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.

An exploration of the chemical reactivity and derivatization of this compound reveals a landscape rich with possibilities for synthetic transformation. This article details the key chemical transformations and derivatives of this aromatic ketone, focusing on the interconversions of its ketone moiety and modifications of its phenyl and methyl substituents. The reactivity of the compound is governed by its principal functional groups: the carbonyl group, the alpha-hydrogens, and the aromatic ring.

Catalytic Applications and Transformations of 5 Methyl 5 Phenyl 2 Hexanone

Transition Metal Catalyzed Reactions Involving 5-Methyl-5-phenyl-2-hexanone as Substrate or Ligand

Transition metal catalysis offers a powerful toolkit for the functionalization of ketones. For a substrate like this compound, reactions would likely target the α-carbons adjacent to the carbonyl group or the aromatic ring.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are renowned for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. The α-arylation of ketones is a well-established palladium-catalyzed reaction that could theoretically be applied to this compound. This would involve the coupling of an aryl halide with the enolate of the ketone, potentially leading to the introduction of a new aryl group at the C1 or C3 position. The presence of a quaternary center at C5 might sterically influence the regioselectivity of such reactions.

Hypothetical Palladium-Catalyzed α-Arylation

Catalyst System Aryl Halide Potential Product
Pd(OAc)₂ / Ligand Ar-Br 1-Aryl-5-methyl-5-phenyl-2-hexanone

Copper-Catalyzed Transformations

Copper catalysts are often employed in cross-coupling reactions and have shown utility in the arylation of carbonyl compounds. A copper-catalyzed reaction could potentially be used to introduce substituents to the phenyl group of this compound or to functionalize the α-positions of the ketone.

Other Metal-Catalyzed Processes

Other transition metals such as rhodium, iridium, and nickel are also known to catalyze reactions at the α-position of ketones. For instance, rhodium-catalyzed α-alkenylation could introduce an unsaturated moiety. Given the lack of specific literature, the application of these metals to this compound remains speculative.

Organocatalytic Applications in the Synthesis and Transformation of this compound

Organocatalysis, which uses small organic molecules as catalysts, provides a complementary approach to metal catalysis, particularly for asymmetric transformations. The synthesis of chiral ketones is a hallmark of organocatalysis. While no specific organocatalytic synthesis of this compound has been reported, analogous structures are often prepared using proline-derived catalysts or other chiral amines and phosphines. These catalysts can facilitate asymmetric Michael additions or aldol (B89426) reactions to construct the carbon skeleton and set the stereochemistry at the C5 position.

Biocatalysis for Enantioselective Transformations of this compound

Biocatalysis utilizes enzymes to perform highly selective chemical transformations. For a ketone like this compound, enzymes such as ketoreductases could be employed for the enantioselective reduction of the carbonyl group to a secondary alcohol. This would yield chiral (2R)- or (2S)-5-Methyl-5-phenyl-2-hexanol, depending on the enzyme's stereopreference. Such transformations are valued for their high enantioselectivity and mild reaction conditions.

Heterogeneous and Homogeneous Catalysis for this compound Chemistry

Both heterogeneous and homogeneous catalysis could be applicable to reactions involving this compound. Homogeneous catalysts, being soluble in the reaction medium, often offer high activity and selectivity. For the reactions discussed above, homogeneous palladium or copper complexes would likely be employed.

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. For instance, palladium supported on charcoal (Pd/C) is a common heterogeneous catalyst used for hydrogenation reactions. If this compound were to be reduced, for example, at the phenyl ring or the carbonyl group, a heterogeneous catalyst could be a practical choice.

Mechanistic Aspects of Catalytic Cycles Involving this compound

Detailed research into the mechanistic aspects of catalytic cycles specifically involving this compound is limited in publicly available scientific literature. While catalytic processes are fundamental to organic synthesis, and ketones are common substrates or products, specific studies focusing on the catalytic transformations of this compound and the intricate details of the corresponding catalytic cycles are not extensively documented.

General mechanistic principles of ketone transformations can be inferred, but their direct application to this compound without specific experimental or computational evidence would be speculative. Catalytic cycles involving ketones often proceed through several key elementary steps, which would theoretically apply to this compound. These steps can include:

Coordination of the Ketone: The catalytic cycle would likely initiate with the coordination of the carbonyl oxygen of this compound to a catalytically active metal center. This coordination activates the carbonyl group, making it more susceptible to nucleophilic attack or other transformations.

Intermediate Formation: Following coordination, a variety of intermediates could be formed depending on the specific reaction (e.g., hydrogenation, oxidation, carbon-carbon bond formation). For instance, in a hydrogenation reaction, this might involve the formation of a metal-alkoxide intermediate after hydride transfer to the carbonyl carbon.

Product Formation and Catalyst Regeneration: The final steps of the cycle would involve the transformation of the intermediate into the final product and the regeneration of the active catalyst, allowing it to participate in subsequent cycles.

Due to the absence of specific studies on this compound, no detailed research findings or data tables on its behavior within catalytic cycles can be presented. Further research is required to elucidate the specific mechanistic pathways for catalytic transformations involving this compound.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Challenges in 5-Methyl-5-phenyl-2-hexanone Research

A thorough review of academic databases indicates that dedicated research focusing exclusively on this compound is exceptionally limited. The primary academic contribution is its identification and basic characterization, with its chemical structure and fundamental properties documented in chemical databases.

Key Academic Contributions:

Chemical Identification: The compound is cataloged with a unique CAS number (14128-61-1), and its structure, IUPAC name (5-methyl-5-phenylhexan-2-one), molecular formula (C13H18O), and computed properties are available in public databases.

Challenges in Current Research:

Lack of Dedicated Studies: There is a significant scarcity of published papers detailing the synthesis, reactivity, or application of this compound.

Absence of Spectroscopic and Analytical Data: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and detailed analytical characterization are not readily available in the peer-reviewed literature, hindering its unambiguous identification and study.

Unknown Reaction Pathways: Specific chemical transformations, reaction kinetics, and mechanistic studies involving this ketone are largely undocumented.

Identification of Unexplored Research Avenues and Gaps in Knowledge

The limited research on this compound means that numerous fundamental and applied research avenues remain open for exploration. The existing knowledge gaps represent significant opportunities for original research.

Identified Knowledge Gap Description of Unexplored Avenue
Synthesis and Derivatization Development of novel, efficient, and stereoselective synthetic routes to this compound and its derivatives.
Chemical Reactivity Investigation of its behavior in fundamental organic reactions, such as enolate chemistry, catalytic reductions, and oxidations.
Photochemical Properties Aromatic ketones are often photoactive; the photochemical behavior of this compound, including Norrish type reactions, is unknown. libretexts.orgmsu.edu
Biological Activity Screening The biological and pharmacological properties of this compound have not been investigated. Screening for potential applications in medicinal chemistry is a wide-open field.
Material Precursor Potential Its potential as a monomer or building block for novel polymers or functional materials has not been explored.

Potential for Advanced Materials and Synthetic Methodologies via this compound

Given its structure as an aromatic ketone, this compound holds latent potential as a precursor for advanced materials and as a substrate for developing new synthetic methods.

Advanced Materials:

Polymer Science: The ketone functionality and the aromatic ring could be leveraged for polymerization reactions. For instance, it could serve as a monomer in condensation polymerization or be functionalized to create novel polymer side-chains, potentially leading to materials with unique thermal or optical properties. Aromatic compounds are crucial in the production of various polymers.

Functional Dyes and Photochemicals: Aromatic ketones are known to be efficient photosensitizers. acs.org Research into the photophysical properties of this compound could lead to its application in photo-curing resins, organic light-emitting diodes (OLEDs), or as a photocatalyst in organic synthesis.

Synthetic Methodologies:

Catalytic Transformations: The ketone group is a versatile handle for numerous catalytic transformations, including transfer hydrogenation and C-C bond activation. nih.govtandfonline.com Developing catalytic systems that selectively act on this compound could lead to new synthetic strategies for complex molecules.

Asymmetric Synthesis: The prochiral center adjacent to the carbonyl group presents an opportunity for developing asymmetric reduction or alkylation methods to produce chiral alcohols or more complex chiral molecules, which are valuable in the pharmaceutical industry.

Outlook on Interdisciplinary Research Opportunities Involving this compound

The structural motifs of this compound—a phenyl group, a ketone, and an aliphatic chain—position it at the crossroads of several scientific disciplines, offering a range of interdisciplinary research opportunities.

Interdisciplinary Field Proposed Research Direction Potential Impact
Medicinal Chemistry Synthesis and screening of a library of derivatives for biological activity (e.g., antimicrobial, anticancer). Phenyl ketone derivatives have shown promise as agents against various diseases. nih.govDiscovery of new therapeutic lead compounds.
Materials Science & Engineering Incorporation into polymer backbones or as functional additives to study the impact on material properties like conductivity, strength, and photo-responsiveness.Development of novel plastics, resins, or functional coatings. news-medical.net
Photochemistry & Photophysics Investigation of its triplet state energy and lifetime to assess its suitability as a photosensitizer in photodynamic therapy or organic synthesis. Aromatic ketones are well-studied photoactive compounds. acs.orgNew tools for light-induced chemical reactions and medical applications.
Environmental Chemistry Studying its environmental fate, biodegradability, and potential as a biomarker for specific industrial processes or natural product pathways.Understanding its environmental impact and potential for bioremediation.
Astrobiology Given that ketones are found in carbonaceous chondrites, understanding the formation and reactivity of complex ketones like this could provide insights into prebiotic chemical evolution. researchgate.netContribution to the understanding of the origins of complex organic molecules in the universe.

Q & A

Q. What are the optimal synthetic routes for 5-methyl-5-phenyl-2-hexanone, and how can yield be maximized?

A common approach involves adapting methodologies for analogous ketones. For example, alkene-2-one synthesis (e.g., 5-methyl-5-hexen-2-one) uses 2,4-pentanedione with methallyl chloride in ethanolic K₂CO₃ . For this compound, replacing methallyl chloride with a phenyl-substituted reagent (e.g., benzyl halide) may introduce the phenyl group. Purification via fractional distillation or silica gel chromatography is critical due to potential byproducts. Yield optimization requires controlled temperature (60–80°C), inert atmosphere, and stoichiometric excess of the phenyl precursor.

Q. How should researchers characterize the purity and structure of this compound?

Use gas chromatography-mass spectrometry (GC-MS) to assess purity and identify volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structure:

  • ¹H NMR : Look for a singlet near δ 2.1 ppm (methyl group adjacent to ketone) and aromatic proton signals (δ 7.2–7.5 ppm).
  • ¹³C NMR : The carbonyl carbon should appear near δ 210 ppm. Discrepancies in splitting patterns may indicate steric hindrance from the bulky phenyl group .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight, light-resistant containers at 2–8°C. Avoid contact with strong oxidizers (e.g., peroxides, nitrates) to prevent degradation. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can contradictory spectroscopic data during characterization be resolved?

Contradictions in NMR or IR spectra may arise from keto-enol tautomerism or rotational isomerism. For example, steric hindrance between the phenyl and methyl groups can restrict rotation, leading to unexpected splitting. Use 2D NMR techniques (e.g., HSQC, HMBC) to assign signals unambiguously. Computational modeling (DFT calculations) can predict stable conformers and validate experimental data .

Q. What catalytic systems are effective for enantioselective transformations of this compound?

Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) can induce asymmetry in reactions like α-alkylation or aldol condensation. For instance, asymmetric transfer hydrogenation using Ru(II)-TsDPEN complexes has been successful with similar ketones, achieving >90% enantiomeric excess (ee) under optimized conditions .

Q. How does steric bulk influence the reactivity of this compound in nucleophilic additions?

The phenyl and methyl groups create steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., monitoring Grignard reagent addition via in situ IR) reveal rate reductions compared to less hindered ketones. Steric parameters (e.g., A-values) can quantify this effect, guiding solvent choice (polar aprotic solvents improve accessibility) .

Q. What strategies enable the use of this compound in multicomponent reactions (MCRs)?

Its ketone group participates in Ugi, Passerini, or Biginelli reactions. For example, in a modified Biginelli reaction, it can condense with thiourea and aldehydes to form dihydropyrimidinones. Optimize yields by using microwave-assisted synthesis (100°C, 20 min) and Lewis acid catalysts (e.g., Yb(OTf)₃) .

Methodological Notes

  • Synthetic Optimization : Monitor reactions via thin-layer chromatography (TLC) and adjust reagent ratios iteratively.
  • Safety Protocols : Follow JIS Z 7253:2019 guidelines for handling ketones, including PPE (chemical gloves, goggles) and local exhaust ventilation .
  • Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook or PubChem to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.